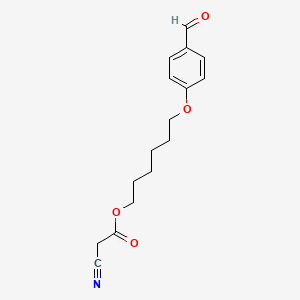
6-(4-Formylphenoxy)hexyl cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Formylphenoxy)hexyl cyanoacetate is an organic compound with the molecular formula C15H17NO4 This compound is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a hexyl chain and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves the reaction of 4-formylphenol with 6-bromohexyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylphenoxy)hexyl cyanoacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-Carboxyphenoxy)hexyl cyanoacetate.
Reduction: 6-(4-Hydroxyphenoxy)hexyl cyanoacetate.
Substitution: Products depend on the nucleophile used, such as 6-(4-Aminophenoxy)hexyl cyanoacetate when using an amine.
Scientific Research Applications
6-(4-Formylphenoxy)hexyl cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and adhesives.
Mechanism of Action
The mechanism of action of 6-(4-Formylphenoxy)hexyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the cyanoacetate group can participate in condensation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-(4-Cyanophenoxy)hexyl cyanoacetate: Similar structure but with a cyano group instead of a formyl group.
6-(4-Methoxyphenoxy)hexyl cyanoacetate: Contains a methoxy group instead of a formyl group.
6-(4-Hydroxyphenoxy)hexyl cyanoacetate: Contains a hydroxy group instead of a formyl group.
Uniqueness
6-(4-Formylphenoxy)hexyl cyanoacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with the cyano, methoxy, or hydroxy analogs. This unique reactivity makes it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
142723-36-2 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-(4-formylphenoxy)hexyl 2-cyanoacetate |
InChI |
InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2 |
InChI Key |
VONUSHZATLMFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
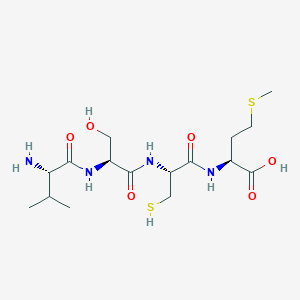
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
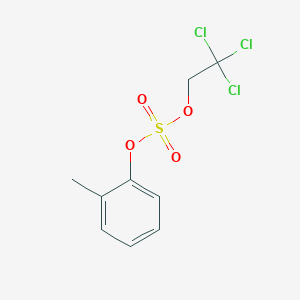
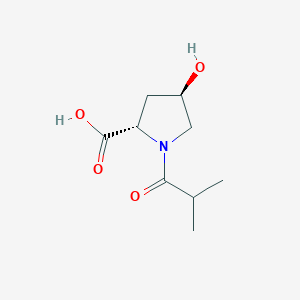

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
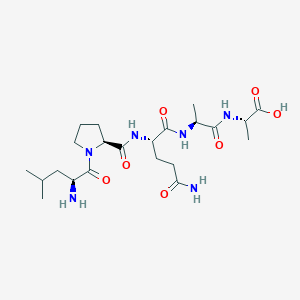


![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)

